molecular formula C18H24N2O7 B1235354 1,3-Bis(dimethoxymethyl)phenobarbital CAS No. 42013-64-9

1,3-Bis(dimethoxymethyl)phenobarbital

Cat. No.: B1235354
CAS No.: 42013-64-9
M. Wt: 380.4 g/mol
InChI Key: WRMLCJOESNYYLX-UHFFFAOYSA-N
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Description

1,3-Bis(dimethoxymethyl)phenobarbital (also referred to as N,N'-dimethoxymethyl phenobarbital or DMMP) is a structurally modified barbiturate derivative. Historically, early studies reported it lacked hypnotic effects . However, subsequent research revealed its rapid metabolism into active anticonvulsant metabolites, including phenobarbital (PB) and N-monomethoxymethyl phenobarbital (MMP) . In vivo studies in rats demonstrated that DMMP is metabolized within minutes, with MMP reaching peak brain concentrations at 60 minutes and PB becoming the dominant metabolite (93% of plasma/brain radioactivity) after 4 hours . SKF-525A, a metabolic inhibitor, blocks this conversion, confirming the role of hepatic enzymes in its activation . While MMP itself exhibits anticonvulsant activity against electroshock seizures, it is less potent than PB against pentylenetetrazol-induced seizures .

Properties

CAS No.

42013-64-9

Molecular Formula

C18H24N2O7

Molecular Weight

380.4 g/mol

IUPAC Name

1,3-bis(dimethoxymethyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C18H24N2O7/c1-6-18(12-10-8-7-9-11-12)13(21)19(16(24-2)25-3)15(23)20(14(18)22)17(26-4)27-5/h7-11,16-17H,6H2,1-5H3

InChI Key

WRMLCJOESNYYLX-UHFFFAOYSA-N

SMILES

CCC1(C(=O)N(C(=O)N(C1=O)C(OC)OC)C(OC)OC)C2=CC=CC=C2

Canonical SMILES

CCC1(C(=O)N(C(=O)N(C1=O)C(OC)OC)C(OC)OC)C2=CC=CC=C2

Other CAS No.

42013-64-9

Synonyms

1,3-bis(dimethoxymethyl)phenobarbital

Origin of Product

United States

Comparison with Similar Compounds

1,3-Bis(dimethoxymethyl)phenobarbital (DMMP)

  • Metabolism : Rapidly converted to MMP and PB via hepatic demethylation. PB becomes the primary active metabolite over time .
  • Anticonvulsant Efficacy : MMP contributes to protection against electroshock seizures, but PB derived from DMMP is critical for sustained effects .
  • Potency : Less effective than PB against pentylenetetrazol seizures .

Difebarbamate (1,3-Bis(3-butoxy-2-hydroxy-propyl)-5-phenylbarbituric acid dicarbamate)

  • Structure : Bulky butoxycarbamoylpropyl groups replace nitrogen substituents, altering pharmacological activity .
  • Pharmacology: Lacks barbiturate-like sedative or hypnotic effects due to steric hindrance, indicating structural modifications can abolish traditional barbiturate activity .

1,3-Bis((dodecyloxy)methyl)-5-ethyl-5-phenylbarbituric acid

  • Structure : Lauryloxy groups increase molecular weight (629.04 g/mol) and lipophilicity .
  • Toxicity : Acute oral LD50 in mice exceeds 500 mg/kg, suggesting lower acute toxicity compared to classical barbiturates .

Dimethylphenobarbital

  • Structure : Methyl groups at nitrogen positions (CAS 730-66-5) .

Structural and Functional Differences

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Metabolites Therapeutic Efficacy Toxicity Profile
This compound C₁₆H₂₀N₂O₆ 336.34 Dimethoxymethyl groups at N1, N3 MMP, Phenobarbital Effective against electroshock seizures; less potent vs. pentylenetetrazol Low acute toxicity (indirect via PB)
Difebarbamate C₂₄H₃₄N₄O₈ 506.55 Butoxycarbamoylpropyl groups None reported Non-barbiturate profile; no anticonvulsant/sedative effects Not reported
1,3-Bis((dodecyloxy)methyl)-... C₃₈H₆₄N₂O₅ 629.04 Lauryloxy groups Uncharacterized Unknown therapeutic activity LD50 >500 mg/kg (oral, mice)
Phenobarbital C₁₂H₁₂N₂O₃ 232.24 Unsubstituted barbiturate core Direct activity Broad-spectrum anticonvulsant; reference standard Narrow therapeutic index

Key Research Findings

  • Metabolic Activation : DMMP’s efficacy relies on conversion to PB, whereas difebarbamate’s structural modifications render it pharmacologically inert .
  • Structural Impact : Bulky substituents (e.g., difebarbamate’s butoxy groups) disrupt binding to GABAₐ receptors, critical for barbiturate activity .

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